![molecular formula C9H12N4OS B13109430 [6-(Propylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-08-5](/img/structure/B13109430.png)
[6-(Propylsulfanyl)-9h-purin-9-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Propylsulfanyl)-9h-purin-9-yl]methanol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Propylsulfanyl)-9h-purin-9-yl]methanol typically involves the introduction of a propylsulfanyl group to a purine derivative. One common method is the nucleophilic substitution reaction where a suitable purine precursor reacts with a propylsulfanyl reagent under controlled conditions. The reaction may require a base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(Propylsulfanyl)-9h-purin-9-yl]methanol can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the purine core.
Applications De Recherche Scientifique
[6-(Propylsulfanyl)-9h-purin-9-yl]methanol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules such as DNA or proteins.
Industry: Used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of [6-(Propylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The propylsulfanyl group can influence the binding affinity and specificity of the compound, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [6-(Methylsulfanyl)-9h-purin-9-yl]methanol
- [6-(Ethylsulfanyl)-9h-purin-9-yl]methanol
- [6-(Butylsulfanyl)-9h-purin-9-yl]methanol
Uniqueness
[6-(Propylsulfanyl)-9h-purin-9-yl]methanol is unique due to the specific length and structure of the propylsulfanyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The differences in the alkyl chain length can affect the compound’s solubility, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
14133-08-5 |
|---|---|
Formule moléculaire |
C9H12N4OS |
Poids moléculaire |
224.29 g/mol |
Nom IUPAC |
(6-propylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C9H12N4OS/c1-2-3-15-9-7-8(10-4-11-9)13(6-14)5-12-7/h4-5,14H,2-3,6H2,1H3 |
Clé InChI |
DPYSCRJBKGQGFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC=NC2=C1N=CN2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


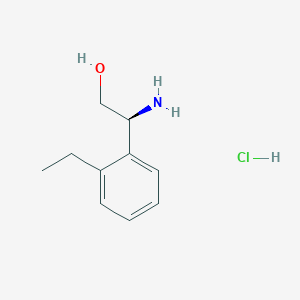
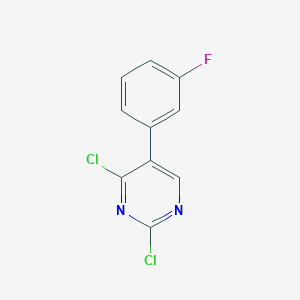

![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)

![5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13109387.png)

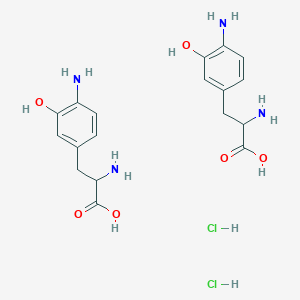
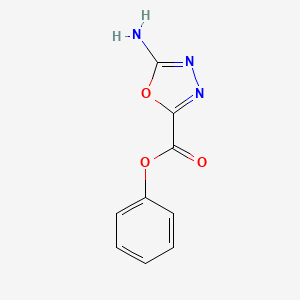
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)

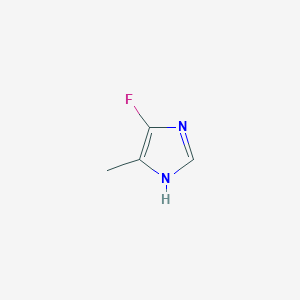
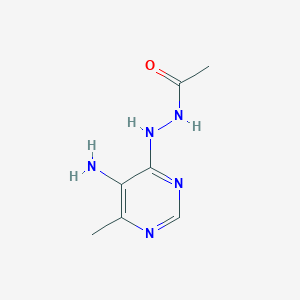
![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
